molecular formula C8H16FN3O B13313996 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide

Cat. No.: B13313996
M. Wt: 189.23 g/mol
InChI Key: YRWZSKSUQWQIHJ-BQBZGAKWSA-N
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Description

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a fluorinated pyrrolidine derivative with a molecular formula of C₈H₁₆FN₃O and a molecular weight of 189.23 g/mol . It features a stereochemically defined pyrrolidine core with a fluorine atom at the 4-position and a methylaminomethyl group at the 2-position, substituted by an acetamide moiety at the 1-position. Limited solubility and stability data are available, though its free base form is noted to be temporarily out of stock in commercial catalogs .

Properties

Molecular Formula

C8H16FN3O

Molecular Weight

189.23 g/mol

IUPAC Name

2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide

InChI

InChI=1S/C8H16FN3O/c1-11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13)/t6-,7-/m0/s1

InChI Key

YRWZSKSUQWQIHJ-BQBZGAKWSA-N

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC(=O)N)F

Canonical SMILES

CNCC1CC(CN1CC(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification techniques like chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or add hydrogen to the molecule.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s fluorine atom enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Trofinetide .
  • Unlike Velpatasvir’s macrocyclic architecture, the target molecule has a simpler, linear pyrrolidine scaffold, likely favoring CNS penetration due to lower molecular weight .
  • The methylaminomethyl group distinguishes it from (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol, which has a phenethyl side chain .

Physicochemical Properties

Property Target Compound Trofinetide () Velpatasvir ()
Solubility (pH 2–7.7) Not reported High (due to carboxylic acid) ≥2 mg/mL
LogP (estimated) ~0.5 (polar groups) -1.2 (hydrophilic) 5.2 (lipophilic)
Stability Likely stable Hydrolytically sensitive Stable in solid state

Analysis :

  • The target compound’s acetamide group balances polarity, whereas Trofinetide’s carboxylic acid enhances solubility but limits blood-brain barrier penetration .
  • Velpatasvir’s high molecular weight and lipophilicity align with its antiviral targeting of hepatic tissues, contrasting with the target compound’s smaller size .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable in the evidence, inferences can be drawn from structural analogs:

  • Trofinetide : Approved for Rett syndrome, acting as a synthetic analog of glycine-proline-glutamate to modulate neuroinflammation .
  • Velpatasvir : NS5A inhibitor for hepatitis C, leveraging its macrocyclic structure for viral protease binding .
  • Methylaminomethyl-pyrrolidine analogs: Often target neurotransmitter receptors (e.g., dopamine, serotonin) due to amine functionality .

Biological Activity

The compound 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a pyrrolidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide , with the molecular formula C8H13FN2OC_8H_{13}FN_2O and a molecular weight of approximately 172.20 g/mol. The structure features a pyrrolidine ring with a fluorine substituent and a methylamino group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or as enzyme inhibitors. For instance, studies on related pyrrolidine compounds suggest they may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions .

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

Activity Description References
Antimicrobial Exhibits antimicrobial properties against various bacterial strains.
Cytotoxicity Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neuroactivity Potential modulation of neurotransmitter systems suggests implications for psychiatric disorders.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 1600 µg/mL .
  • Cytotoxicity in Cancer Research
    In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. For example, it was found to induce apoptosis in SJSA-1 cells with an IC50 value indicative of strong cytotoxicity .
  • Neuropharmacological Effects
    The compound's interaction with neurotransmitter receptors has been explored in various models. It has been suggested that it may enhance serotonergic activity, which could be beneficial in treating depression or anxiety disorders .

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